
1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorin with tert-butyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphorin compounds .
Applications De Recherche Scientifique
Chemistry: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorous-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of phosphorous-containing drugs and as a tool for studying phosphorous metabolism in biological systems .
Industry: Industrially, 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mécanisme D'action
The mechanism by which 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes that can alter the activity of the metal ions in catalytic processes . Additionally, its interaction with enzymes can inhibit or modify their activity, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
tBuBrettPhos: A dialkylbiaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with similar tert-butyl substitutions but with a pyridine ring instead of phosphorin.
Uniqueness: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is unique due to its phosphorin core and the specific arrangement of tert-butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
173166-52-4 |
|---|---|
Formule moléculaire |
C15H27P3 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-1,3,5-triphosphinine |
InChI |
InChI=1S/C15H27P3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17-10)15(7,8)9/h1-9H3 |
Clé InChI |
JRPLWUKIEPYIJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=PC(=PC(=P1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


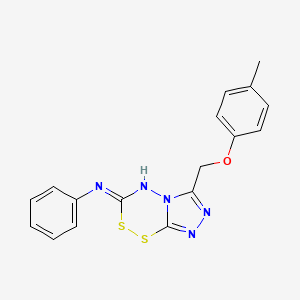
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
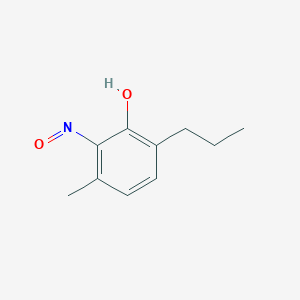
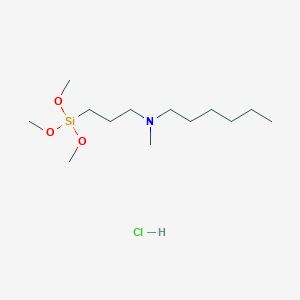

![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
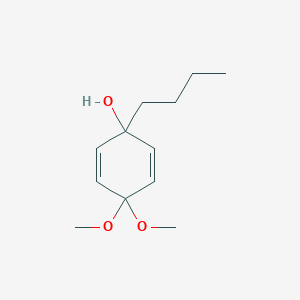
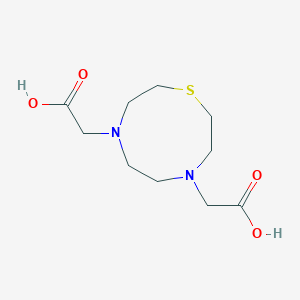
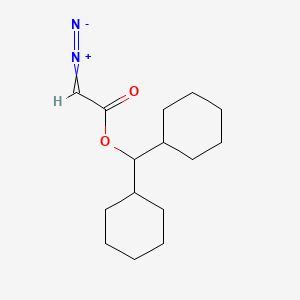
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
